molecular formula C13H19NO4 B8344061 Tert-butyl(2-hydroxy-1-(4-hydroxyphenyl)ethyl)carbamate

Tert-butyl(2-hydroxy-1-(4-hydroxyphenyl)ethyl)carbamate

Cat. No.: B8344061
M. Wt: 253.29 g/mol
InChI Key: BXXBWJQGIIWMAX-UHFFFAOYSA-N
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Description

Tert-butyl(2-hydroxy-1-(4-hydroxyphenyl)ethyl)carbamate is a chemical compound with the molecular formula C13H19NO4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its white solid form and is often used in research and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-hydroxy-1-(4-hydroxyphenyl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-hydroxyphenylacetaldehyde. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of tert-butyl (2-hydroxy-1-(4-hydroxyphenyl)ethyl)carbamate may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents such as ethanol or methanol to dissolve the reactants and facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl(2-hydroxy-1-(4-hydroxyphenyl)ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl(2-hydroxy-1-(4-hydroxyphenyl)ethyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2-hydroxy-1-(4-hydroxyphenyl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the specific biological context. It may also interact with cellular receptors and signaling pathways, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (4-hydroxyphenyl)carbamate
  • Tert-butyl (2-hydroxyphenyl)carbamate
  • N-Boc-p-phenylenediamine

Uniqueness

Tert-butyl(2-hydroxy-1-(4-hydroxyphenyl)ethyl)carbamate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its combination of hydroxyl and carbamate functional groups provides versatility in both chemical synthesis and biological applications .

Properties

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

tert-butyl N-[2-hydroxy-1-(4-hydroxyphenyl)ethyl]carbamate

InChI

InChI=1S/C13H19NO4/c1-13(2,3)18-12(17)14-11(8-15)9-4-6-10(16)7-5-9/h4-7,11,15-16H,8H2,1-3H3,(H,14,17)

InChI Key

BXXBWJQGIIWMAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1=CC=C(C=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

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